molecular formula C4H12Cl2N2 B13025548 Pyrrolidin-2-amine dihydrochloride

Pyrrolidin-2-amine dihydrochloride

Cat. No.: B13025548
M. Wt: 159.05 g/mol
InChI Key: JMLPMRUZIQKDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-amine dihydrochloride typically involves the reaction of pyrrolidine with amine derivatives under controlled conditions. One common method includes the reaction of pyrrolidine with an appropriate amine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve refluxing the mixture in a suitable solvent such as acetone or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrrolidin-2-one derivatives, substituted pyrrolidines, and various amine derivatives .

Scientific Research Applications

Pyrrolidin-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • Pyrrolidine
  • Pyrrolidin-2-one
  • Substituted pyrrolidines (e.g., N-methylpyrrolidine, N-ethylpyrrolidine)

Properties

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

IUPAC Name

pyrrolidin-2-amine;dihydrochloride

InChI

InChI=1S/C4H10N2.2ClH/c5-4-2-1-3-6-4;;/h4,6H,1-3,5H2;2*1H

InChI Key

JMLPMRUZIQKDDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.